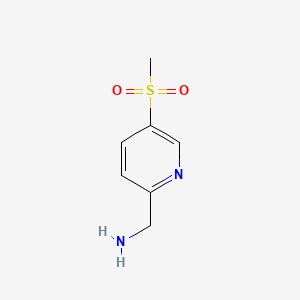

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

Description

Propriétés

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNFWVIZMCCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722672 | |

| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848185-40-0 | |

| Record name | 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Amination of Pyridine Derivatives

The most common approach involves starting from 5-(methylsulfonyl)pyridine, followed by amination to introduce the methanamine group. According to patent literature, a typical route includes:

- Step 1: Preparation of 5-(methylsulfonyl)pyridine, often via sulfonylation of pyridine or its derivatives.

- Step 2: Nucleophilic substitution or amination using methanamine (methylamine) under controlled conditions, often in the presence of a suitable base and solvent.

This route is exemplified by the process described in patent WO2018008042A1, where methylsulfonyl chlorides are reacted with pyridine derivatives in the presence of bases and solvents such as hydrocarbons, ketones, or alcohols, at elevated temperatures (typically 100–150°C).

Cyanohydrin Reduction Method

Another pathway involves the reduction of cyanohydrin intermediates. Patent EP1358179B1 describes a method where cyanohydrins undergo reduction with boron hydrides, such as sodium cyanoborohydride, to yield methylaminopyridine derivatives, which can be further functionalized to the target compound.

Multi-step Functionalization

A more elaborate route involves multi-step transformations starting from halogenated pyridine compounds:

- Step 1: Halogenation at the 2-position of pyridine.

- Step 2: Nucleophilic substitution with methylsulfonyl groups.

- Step 3: Amination using methylamine or derivatives under reductive or nucleophilic conditions.

This approach aligns with the synthesis of pyridin-2-yl-methylamine derivatives via reduction of cyanohydrins or amination of halogenated intermediates, as detailed in the literature.

Key Reaction Conditions and Reagents

| Step | Reagents | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Sulfonylation | Methylsulfonyl chloride | Hydrocarbon, ketone, or alcohol solvents | 100–150°C | Controlled to prevent over-sulfonylation |

| Amination | Methylamine | Polar aprotic solvents (e.g., DMF, DMSO) | 80–130°C | Base (e.g., sodium hydride, potassium carbonate) often used |

| Reduction | Sodium cyanoborohydride | Dichloromethane, ether | 0–25°C | For reduction of cyanohydrins to amines |

| Crystallization | n-Heptane or other non-polar solvents | Below 40°C | 130–145°C (melting point) | For obtaining crystalline forms |

Process Optimization and Purification

- Temperature Control: Elevated temperatures (100–150°C) are essential during sulfonylation and amination to drive reactions to completion.

- Solvent Choice: Use of hydrocarbons like n-heptane facilitates crystallization and purification, especially for crystalline forms.

- Purification: Filtration and recrystallization from suitable solvents (e.g., n-heptane) yield high-purity compounds, as demonstrated in patent procedures.

Crystalline Form Preparation

The literature indicates that crystalline forms such as Form-P, Form-L, and Form-D are obtained through controlled cooling, melting, and filtration processes:

- Melting and Cooling: Heating the compound to 135–145°C under reduced pressure, then cooling in pre-cooled n-heptane.

- Filtration: Conducted below 40°C to isolate crystalline solids with high purity.

- Solvent Systems: Mixtures of hydrocarbons or ester solvents optimize crystal quality and yield.

Research Findings and Data Tables

| Study/Patent | Key Reaction Step | Conditions | Yield | Remarks |

|---|---|---|---|---|

| WO2018008042A1 | Sulfonylation + Amination | 100–150°C, hydrocarbon solvents | Not specified | Efficient for large-scale synthesis |

| EP1358179B1 | Cyanohydrin reduction | Use of sodium cyanoborohydride, room temperature | Moderate | Suitable for derivative synthesis |

| RSC Supporting Data | Reduction of methylsulfinyl phenyl compounds | 130°C, diethyl ether | 80–90% | Demonstrates reduction efficiency |

Summary of Key Considerations

- Reaction Conditions: Elevated temperatures (100–150°C) are crucial during sulfonylation and amination steps.

- Solvent Selection: Non-polar solvents like n-heptane facilitate crystallization; polar aprotic solvents are preferred during amination.

- Purification: Filtration and recrystallization are standard for obtaining high-purity compounds and crystalline forms.

- Process Scalability: The processes described are adaptable for industrial-scale synthesis, with optimization of temperature, solvent, and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

(5-(Methylsulfonyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Gastrointestinal Disorders Treatment

One of the primary applications of (5-(Methylsulfonyl)pyridin-2-yl)methanamine is in the development of pharmaceuticals aimed at treating gastrointestinal disorders. The compound exhibits significant biological activity in inhibiting gastric acid secretion, making it a candidate for treating conditions such as:

- Peptic Ulcers

- Gastroesophageal Reflux Disease (GERD)

The mechanism of action involves modulation of specific receptors associated with gastric acid production. Preliminary studies suggest that it may influence pathways related to acid secretion, although further research is needed to elucidate its pharmacodynamics and pharmacokinetics .

The compound has been investigated for various biological activities beyond its gastrointestinal effects. Notable properties include:

- Antimicrobial Activity : Studies have indicated potential antimicrobial properties, suggesting its use in developing new antibiotics or antifungal agents.

- Antiviral Properties : Initial research points to possible efficacy against certain viral infections .

The mechanism of action involves interaction with specific molecular targets, where it acts as a nucleophile in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Synthesis Routes Overview

| Route | Description |

|---|---|

| Nucleophilic Substitution | Reaction between 2-chloromethyl-5-methylsulfonylpyridine and ammonia/amine |

| Solvent Used | Ethanol or Methanol |

| Temperature | Elevated temperatures to enhance reaction rates |

The industrial production may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography to optimize yield and purity .

Case Studies and Research Findings

Several studies have explored the potential applications and effects of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits gastric acid secretion in animal models, providing a basis for its therapeutic use in treating ulcers.

- Antimicrobial Testing : Laboratory tests showed promising results against various bacterial strains, indicating potential use in developing new antimicrobial agents.

- Pharmacological Investigations : Ongoing studies are focusing on understanding the pharmacokinetic profile and safety assessments necessary for clinical applications.

Mécanisme D'action

The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogs with Sulfonyl or Sulfonamide Groups

Several analogs share structural motifs with (5-(Methylsulfonyl)pyridin-2-yl)methanamine , differing in substituents or core heterocycles. Key examples include:

Key Observations :

- The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, critical for target engagement .

- Replacing pyridine with pyrimidine (e.g., 1649454-82-9) alters electronic properties and steric bulk, impacting selectivity .

- Thiazole-containing analogs (e.g., 848141-14-0) exhibit superior inhibitory activity against lysyl oxidases due to enhanced π-π stacking .

Methanamine Derivatives with Heterocyclic Variations

Compounds with methanamine groups on diverse heterocycles demonstrate varied pharmacological profiles:

Key Observations :

- Trifluoromethyl analogs (e.g., 5-(trifluoromethyl)pyridin-2-yl) show improved lipophilicity, enhancing blood-brain barrier penetration .

- Triazole-substituted derivatives (e.g., 1803581-13-6) prioritize hydrogen-bonding interactions over sulfonyl-mediated ionic interactions .

Physicochemical and Pharmacokinetic Comparisons

| Property | This compound | Methyl 5-(methylsulfonyl)picolinate | (5-(Ethylsulfonyl)pyrimidin-2-yl)methanamine HCl |

|---|---|---|---|

| Molecular Weight | 186.23 g/mol | 215.23 g/mol | 237.70 g/mol |

| LogP (Predicted) | 0.8 | 1.2 | 1.5 |

| Solubility (Water) | Moderate | Low | Low |

| Metabolic Stability | High (t₁/₂ > 4 h) | Moderate (t₁/₂ ~2 h) | High (t₁/₂ > 6 h) |

Activité Biologique

(5-(Methylsulfonyl)pyridin-2-yl)methanamine, with the CAS Number 848141-14-0, is a compound characterized by a pyridine ring substituted with a methylsulfonyl group and a methanamine group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion.

The molecular formula of this compound is C₉H₁₃N₃O₂S, and it has a molecular weight of 222.7 g/mol. Its unique structure enhances its biological activity compared to other similar compounds, particularly through the sulfonamide functionalization combined with an amine group.

The biological activity of this compound primarily involves the modulation of specific receptors associated with gastric acid production. Preliminary studies suggest that it may influence pathways related to acid secretion, although further research is necessary to elucidate its pharmacodynamics and pharmacokinetics .

Inhibition of Gastric Acid Secretion

The compound demonstrates significant activity in inhibiting gastric acid secretion, making it a candidate for treating conditions like peptic ulcers and GERD. This effect is beneficial in managing symptoms associated with excessive stomach acid .

Antimicrobial Potential

While the primary focus has been on its gastrointestinal applications, there are indications that compounds structurally similar to this compound may exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against various pathogenic bacteria and fungi .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Aminopyridine | Pyridine ring with amino group | Known for neuroprotective effects; potential drug scaffold. |

| 3-Aminopyridine | Similar to 2-Aminopyridine | Exhibits different receptor interactions; varied activities. |

| 4-Methylpyridine | Methyl substitution on pyridine | Used as a solvent; less biologically active than target. |

The unique sulfonamide functionalization of this compound enhances its therapeutic potential compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Gastric Acid Secretion Inhibition : Research indicates that this compound effectively reduces gastric acid secretion in animal models, suggesting its potential for treating acid-related disorders .

- Antimicrobial Activity : Although primarily studied for its effects on gastric acid secretion, related compounds have shown antimicrobial efficacy against pathogens like Pseudomonas aeruginosa and Escherichia coli, which could imply similar properties for this compound .

- Chemical Synthesis and Modifications : Various synthesis methods have been reported, enhancing the understanding of how modifications to the compound could influence its biological activity .

Q & A

Q. What are the common synthetic routes for (5-(Methylsulfonyl)pyridin-2-yl)methanamine, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via functionalization of pyridine derivatives. A two-step approach is common: (1) sulfonylation of a pre-functionalized pyridine core (e.g., 5-bromo-2-aminopyridine) using methylsulfonyl chloride under basic conditions (e.g., NaH in THF), followed by (2) reductive amination or direct substitution to introduce the methanamine group. Key parameters include temperature control during sulfonylation (0–5°C to avoid side reactions) and stoichiometric ratios of methylsulfonyl chloride to substrate (1.2–1.5 equivalents) to ensure complete conversion. For reductive amination, catalysts like NaBHCN or Pd/C under hydrogenation are used, with pH adjustment critical for selectivity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization involves:

- NMR : H NMR (DMSO-d) identifies the methylsulfonyl group (singlet at δ 3.2–3.4 ppm for S(O)CH) and methanamine protons (broad singlet at δ 1.8–2.2 ppm for NH, integrating for 2H). Pyridyl protons appear as distinct aromatic signals (δ 7.5–8.5 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular weight (calc. for CHNOS: 198.0534; observed [M+H]: 199.0607).

- HPLC : Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to optimize the regioselective introduction of the methylsulfonyl group in the pyridine ring during synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : Pre-existing substituents (e.g., amino or bromo groups at the 2-position) direct sulfonylation to the 5-position via steric and electronic effects.

- Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) can pre-install functional groups that guide sulfonylation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position relative to the directing group.

Confirmation requires X-ray crystallography or NOESY NMR to validate substitution patterns .

Q. How does the electronic nature of the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group, which:

- Activates the Pyridine Ring : Enhances electrophilicity at the 2- and 4-positions, facilitating nucleophilic attacks (e.g., amination, halogenation).

- Stabilizes Intermediates : Resonance stabilization of transition states in SNAr (nucleophilic aromatic substitution) reactions, as observed in derivatives like (4-(Trifluoromethyl)pyridin-2-yl)methanamine.

Kinetic studies (monitored via F NMR or LC-MS) show accelerated substitution rates compared to non-sulfonylated analogs. Computational modeling (DFT) further supports charge distribution effects .

Q. What are the challenges in analyzing data contradictions between synthetic yields and theoretical predictions for this compound?

- Methodological Answer : Discrepancies arise from:

- Side Reactions : Over-sulfonylation or oxidation of the methanamine group (mitigated by inert atmosphere and low-temperature workup).

- Analytical Interference : Residual solvents (e.g., DMF) may overlap with product signals in NMR; use of deuterated solvents and 2D NMR (COSY, HSQC) resolves this.

- Scale Effects : Pilot-scale reactions (1–10 mmol) often show lower yields due to mixing inefficiencies; microfluidic reactors improve consistency.

Troubleshooting involves repeating reactions with in-situ FTIR monitoring and comparing HRMS fragmentation patterns to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.